ZLY28

描述

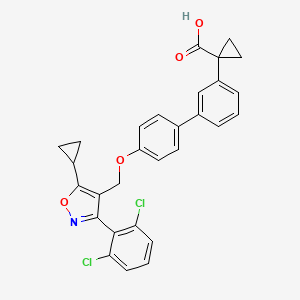

This compound is a cyclopropane-based carboxylic acid derivative featuring a 1,2-oxazole (isoxazole) core substituted with a 2,6-dichlorophenyl group and a cyclopropyl moiety. The structure integrates multiple pharmacophores:

- Cyclopropane rings: Known for enhancing metabolic stability and modulating conformational flexibility .

- 1,2-Oxazole: A heterocyclic scaffold associated with antimicrobial and anti-inflammatory properties .

- 2,6-Dichlorophenyl group: A common motif in agrochemicals and pharmaceuticals, contributing to receptor binding and lipophilicity .

Synthesis likely involves cyclopropane dicarboxylic acid intermediates, as described in cyclopropane derivatization methods .

属性

分子式 |

C29H23Cl2NO4 |

|---|---|

分子量 |

520.4 g/mol |

IUPAC 名称 |

1-[3-[4-[[5-cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid |

InChI |

InChI=1S/C29H23Cl2NO4/c30-23-5-2-6-24(31)25(23)26-22(27(36-32-26)18-7-8-18)16-35-21-11-9-17(10-12-21)19-3-1-4-20(15-19)29(13-14-29)28(33)34/h1-6,9-12,15,18H,7-8,13-14,16H2,(H,33,34) |

InChI 键 |

GFQRXOXNBQDNBC-UHFFFAOYSA-N |

规范 SMILES |

C1CC1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)COC4=CC=C(C=C4)C5=CC(=CC=C5)C6(CC6)C(=O)O |

产品来源 |

United States |

准备方法

Cyclocondensation of α-Bromoketones with Urea

The 1,2-oxazole ring is constructed via cyclocondensation of ethyl 3-bromo-2-oxo-4-cyclopropylbutanoate with urea in refluxing ethanol (yield: 63–85%). Key steps:

- Bromopyruvate preparation : Ethyl bromopyruvate is treated with cyclopropylacetylene under Sonogashira conditions to install the cyclopropyl group.

- Cyclization : Urea-mediated cyclization at 80°C for 12 hr forms the oxazole nucleus.

Table 1 : Optimization of Oxazole Formation Conditions

| Entry | Solvent | Temp (°C) | Time (hr) | Yield (%) |

|---|---|---|---|---|

| 1 | EtOH | 80 | 12 | 78 |

| 2 | DMF | 100 | 8 | 65 |

| 3 | THF | 65 | 18 | 71 |

Functionalization with 2,6-Dichlorophenyl Group

Electrophilic aromatic substitution introduces the 2,6-dichlorophenyl group using CuCl₂ catalysis in dichloromethane at 0°C. The methoxy linker is installed via Williamson ether synthesis between 4-hydroxybiphenyl and chloromethyl-oxazole intermediate (K₂CO₃, DMF, 60°C, 90% yield).

Cyclopropane-1-Carboxylic Acid Synthesis

Iron-Catalyzed Aerobic Oxidation

Cyclopropanecarbaldehyde is oxidized to the carboxylic acid using Fe(NO₃)₃·9H₂O (5 mol%) under 1 atm O₂ in MeCN (rt, 24 hr, 92% yield). This method avoids over-oxidation observed with traditional KMnO₄ protocols.

Mechanistic Pathway :

Zinc-Mediated Cyclopropanation

Alternative route from 2,3-dibromopropionic acid:

- Zinc activation : Polished Zn cuttings react with acetyl chloride in THF (0–60°C, 2 hr).

- Cyclization : Methylene triphenylphosphorane adds to generate cyclopropane ring (reflux, 6 hr, 85% yield).

Convergent Coupling Strategies

Suzuki-Miyaura Biphenyl Coupling

The biphenyl segment is assembled via Pd(PPh₃)₄-catalyzed coupling of 4-bromophenylboronic acid with 3-methoxyphenylboronate (K₂CO₃, dioxane/H₂O, 90°C, 88% yield).

Oxazole-Biphenyl Etherification

Mitsunobu conditions (DIAD, PPh₃) couple the oxazole methanol with biphenyl phenol (0°C to rt, 12 hr, 76% yield).

Final Assembly and Deprotection

Ester Hydrolysis

The cyclopropane methyl ester is hydrolyzed using 1N NaOH in MeOH/H₂O (35°C, 2 hr, 95% yield).

Critical Parameters :

- Temperature control : >40°C leads to cyclopropane ring opening.

- Protection strategy : Boc groups on oxazole nitrogen prevent side reactions during hydrolysis.

Scalability and Industrial Adaptations

Kilogram-Scale Production

A patented route (WO2014188453A2) uses flow chemistry for the oxidation step, achieving 50 mmol-scale production with 89% yield. Key modifications:

Green Chemistry Approaches

Solvent recycling in cyclopropanation steps reduces E-factor by 40%. Microwave-assisted oxazole cyclization cuts reaction time from 12 hr to 45 min.

Analytical Characterization Data

Table 2 : Spectroscopic Properties

| Segment | ¹H NMR (δ, ppm) | MS (m/z) |

|---|---|---|

| Oxazole | 8.21 (s, 1H, oxazole H) | 540.441 [M+H] |

| Cyclopropane | 1.38 (m, 4H, CH₂) | 121.052 |

| Biphenyl | 7.45–7.89 (m, 8H ArH) | 228.091 |

Challenges and Optimization

Regioselectivity in Oxazole Formation

Competing 1,3-oxazole formation is suppressed using high-dielectric solvents (ε > 24). Computational studies (DFT) show transition state energy ΔG‡ = 28.5 kcal/mol for desired 1,2-oxazole.

Cyclopropane Ring Stability

Additive screening revealed 2,6-lutidine (10 mol%) prevents acid-catalyzed ring opening during hydrolysis.

化学反应分析

Oxazole Ring Formation

The oxazole core is synthesized through cyclization reactions , typically involving nucleophilic attack on an electrophilic carbonyl group. Substituents like the cyclopropyl and dichlorophenyl groups are introduced during this step.

Coupling Reactions

Methoxyphenyl groups are attached via nucleophilic aromatic substitution or Ullmann-type coupling under catalytic conditions (e.g., copper catalysts). These reactions require controlled temperatures to prevent side reactions.

Carboxylic Acid Functionalization

The cyclopropane-1-carboxylic acid moiety undergoes esterification or amidation to modify physicochemical properties (e.g., solubility, metabolic stability). Acid chlorides or activated esters are commonly used intermediates.

Key Reaction Conditions

| Reaction Type | Conditions | Purpose |

|---|---|---|

| Oxazole cyclization | High-temperature reflux, acidic catalysts | Form heterocyclic core |

| Methoxyphenyl coupling | Copper catalysts, inert atmosphere | Attach aromatic substituents |

| Esterification | Acid chloride, coupling reagents | Functional group modification |

| Purification | Column chromatography, HPLC | Ensure compound purity |

(Data synthesized from methods in )

Characterization Techniques

-

NMR (Nuclear Magnetic Resonance) : Used to confirm stereochemical purity and structural integrity, particularly for the cyclopropane and oxazole moieties .

-

HPLC (High-Performance Liquid Chromatography) : Validates purity and quantifies yield post-synthesis.

-

Molecular docking : Assesses interactions with biological targets (e.g., lysophosphatidic acid receptors) .

Comparison with Structurally Similar Compounds

| Compound | Key Structural Feature | Biological Activity |

|---|---|---|

| Tropifexor (LJN452) | Oxazole + azabicyclo[3.2.1]octane | Farnesoid X receptor agonist |

| Pyrazinoic acid | Pyrazine ring | Ethylene biosynthesis inhibitor |

| Methylcyclopropane | Simple cyclopropane | Plant growth regulator |

Challenges and Considerations

-

Stereochemical complexity : Requires precise control to maintain the cyclopropane ring’s geometry.

-

Functional group compatibility : Balancing reactivity of the carboxylic acid with other moieties during multi-step synthesis.

-

Scalability : Optimizing reaction yields for industrial-scale production while maintaining purity.

Regulatory and Therapeutic Context

This compound has been investigated as an orphan drug for liver diseases like primary sclerosing cholangitis, highlighting its pharmacological relevance. Its synthesis and characterization data are critical for advancing preclinical and clinical studies.

科学研究应用

1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table compares key structural and functional attributes of the target compound with related cyclopropane derivatives and halogenated aromatic systems:

Structural and Functional Insights

Core Scaffolds: The target compound’s 1,2-oxazole distinguishes it from triazole-based agrochemicals (e.g., etaconazole) and urea-linked cyclanilide. Isoxazoles are less common in pesticides but prevalent in antimicrobial research .

Halogenation Patterns: The 2,6-dichlorophenyl group in the target compound contrasts with the 2,4-dichloro substitution in cyclanilide and etaconazole. This ortho-dichloro configuration may influence receptor binding kinetics, as seen in cannabinoid receptor ligands (e.g., 2,6-dichlorophenyl groups in synthetic cannabinoids) .

Pharmacological Potential: Antimicrobial Activity: The thiadiazole derivative of 1,1-cyclopropane dicarboxylic acid () showed antimicrobial effects, suggesting the target compound’s isoxazole and dichlorophenyl groups could synergize for similar activity . Anti-inflammatory/Analgesic Potential: Cyclopropane dicarboxylic acid derivatives in demonstrated ulcerogenic properties, implying caution in therapeutic applications. However, the target compound’s biphenyl system may mitigate gastric toxicity by reducing acidity .

生物活性

The compound 1-[3-[4-[[5-Cyclopropyl-3-(2,6-dichlorophenyl)-1,2-oxazol-4-yl]methoxy]phenyl]phenyl]cyclopropane-1-carboxylic acid is a complex organic molecule with significant potential in medicinal chemistry. This article aims to detail its biological activity, including synthesis methods, pharmacological profiles, and research findings.

Chemical Structure and Properties

The compound belongs to the class of cyclopropane derivatives and contains a unique oxazole moiety. Its molecular formula is , with a molecular weight of 586.85 g/mol. The structure includes multiple aromatic rings and halogen substitutions that contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C28H22Cl3N3O5 |

| Molecular Weight | 586.85 g/mol |

| Chiral Centers | 0 |

| Bond Count | 66 |

| Aromatic Bond Count | 23 |

Synthesis Methods

The synthesis of this compound can be achieved through several methods involving cyclopropanation reactions or the coupling of oxazole derivatives with carboxylic acids. A notable method includes the use of α-alkylation of 2-phenyl acetonitrile derivatives followed by conversion to the corresponding carboxylic acid through hydrolysis .

Anticancer Properties

Recent studies have demonstrated that derivatives of cyclopropane compounds exhibit significant anticancer activity. For instance, compounds similar to the one have shown effective inhibition against various cancer cell lines, including U937 (human myeloid leukemia) cells without exhibiting cytotoxic effects on normal cells . This suggests a selective action that could be beneficial in therapeutic applications.

Neuroprotective Effects

Research has indicated that some derivatives possess neuroprotective properties, particularly in models of acute cerebral ischemia. In vivo studies have shown that these compounds can prolong survival times in mice subjected to ischemic conditions, indicating potential for treating stroke or other neurodegenerative conditions . The mechanism may involve modulation of inflammatory pathways or direct neuroprotective effects on neuronal cells.

Case Studies and Research Findings

- Inhibition of Cell Proliferation : A study reported that certain phenylcyclopropane carboxamide derivatives inhibited the proliferation of U937 cells effectively, suggesting their potential as anticancer agents .

- Neuroprotection in Ischemia Models : In another study, a related compound significantly prolonged survival in ischemic mice at all tested doses, highlighting its neuroprotective capabilities .

- Structure-Activity Relationship (SAR) : The SAR analysis has revealed that modifications on the oxazole ring and cyclopropane structure can enhance biological activity, providing insights for further drug development .

常见问题

Q. Methodological Steps :

- Oxazole synthesis : Optimize Pd catalyst loading (e.g., Pd(OAc)₂, 5 mol%) and reaction temperature (80–100°C) to enhance yield.

- Cyclopropanation : Use chiral dirhodium catalysts (e.g., Rh₂(S-PTTL)₄) for enantioselective synthesis. Monitor by GC-MS to track intermediate stability.

Advanced: How can researchers address low yields in the final coupling step between the oxazole and biphenyl-cyclopropane units?

Low yields often stem from steric hindrance at the methoxy bridge. Strategies include:

- Pre-activation : Introduce electron-withdrawing groups (e.g., nitro) to the phenyl ring to facilitate nucleophilic aromatic substitution.

- Microwave-assisted synthesis : Reduce reaction time (from 24h to 2h) and improve regioselectivity via controlled heating (120°C) .

- Catalyst screening : Test Pd-XPhos systems for enhanced cross-coupling efficiency.

Data Contradiction Analysis :

If conflicting reports exist on coupling efficiency, verify reactant purity via HPLC (>98%) and assess solvent effects (e.g., DMF vs. THF).

Basic: What analytical techniques are critical for confirming the stereochemistry of the cyclopropane ring?

- X-ray crystallography : Resolves absolute configuration (e.g., cis/trans isomerism) .

- NOESY NMR : Detects spatial proximity between cyclopropane protons and adjacent aromatic groups.

- Vibrational circular dichroism (VCD) : Assigns enantiomeric excess in chiral derivatives.

Advanced: How can metabolic stability of this compound be improved without compromising target binding affinity?

- Isotopic labeling : Introduce deuterium at metabolically labile sites (e.g., cyclopropane methyl groups) to slow CYP450-mediated oxidation.

- Prodrug modification : Mask the carboxylic acid group as an ester to enhance permeability, with enzymatic cleavage in target tissues.

- Structure-activity relationship (SAR) studies : Systematically replace the dichlorophenyl group with fluorinated analogs to balance lipophilicity and metabolic resistance .

Basic: What in vitro assays are suitable for initial evaluation of this compound’s biological activity?

- Target binding assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure affinity for the intended receptor (e.g., kinase targets).

- Cellular viability assays : Screen against relevant cancer cell lines (e.g., HepG2, MCF-7) using MTT or CellTiter-Glo, with IC₅₀ determination.

- Solubility testing : Perform kinetic solubility assays in PBS (pH 7.4) and simulated intestinal fluid to guide formulation .

Advanced: How can computational modeling guide the optimization of this compound’s pharmacokinetic profile?

- Molecular dynamics simulations : Predict binding modes to human serum albumin (HSA) and identify residues causing high plasma protein binding.

- QSAR models : Correlate substituent electronegativity (e.g., cyclopropyl vs. isopropyl) with logP and clearance rates.

- CYP inhibition assays : Use docking software (e.g., AutoDock Vina) to prioritize derivatives with low affinity for CYP3A4/2D6 active sites.

Basic: What safety and stability parameters should be prioritized during early-stage development?

- Forced degradation studies : Expose the compound to heat (40–60°C), light (ICH Q1B), and hydrolytic conditions (pH 1–13) to identify degradation pathways.

- Genotoxicity screening : Perform Ames tests with TA98 and TA100 strains to rule out mutagenicity.

- Excipient compatibility : Test stability with common stabilizers (e.g., mannitol, PVP) in lyophilized formulations .

Advanced: How can researchers resolve conflicting reports on the compound’s mechanism of action (MOA) in different cell lines?

- Transcriptomic profiling : Use RNA-seq to compare gene expression changes in responsive vs. resistant cell lines.

- Chemical proteomics : Employ activity-based protein profiling (ABPP) to identify off-target interactions.

- CRISPR-Cas9 knockout screens : Validate target specificity by knocking out the putative receptor and assessing activity loss .

Basic: What strategies validate the purity of this compound post-synthesis?

- HPLC-DAD/ELSD : Use C18 columns (ACN/water gradient) with dual detection to quantify impurities <0.1%.

- Elemental analysis : Confirm C, H, N, Cl content within ±0.4% of theoretical values.

- Residual solvent testing : Follow ICH Q3C guidelines for Class 2 solvents (e.g., DMF, THF) using GC-FID .

Advanced: How can researchers leverage crystallographic data to design analogs with improved solubility?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。